N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride typically involves the alkylation of pyrazoles with bromomethyl compounds using a base such as potassium tert-butoxide in tetrahydrofuran (THF) as the solvent . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyrazole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions . Additionally, it is being studied for its potential anticancer properties and its ability to inhibit nitrification in agricultural soils .
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . In the case of its anticancer properties, it may induce apoptosis in cancer cells by interfering with specific signaling pathways .
Comparison with Similar Compounds
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride can be compared with other pyrazole derivatives such as 3,5-dimethylpyrazole and 1,2,4-triazole derivatives . While these compounds share similar structural features, this compound is unique in its specific substitution pattern and its ability to form stable complexes with metal ions. This uniqueness makes it particularly valuable in coordination chemistry and as a potential therapeutic agent.
Properties
Molecular Formula |
C14H20ClN3 |
---|---|
Molecular Weight |
265.78 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-12-10-16-17(2)14(12)11-15-9-8-13-6-4-3-5-7-13;/h3-7,10,15H,8-9,11H2,1-2H3;1H |
InChI Key |
ZCEDYQSQGPENLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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